
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide
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Overview
Description
The compound N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic oxalamide derivative featuring a piperidin-2-yl core modified with a 4-chlorophenyl sulfonyl group and an ethyl linker to the N1 position. The N2 substituent is a 2,3-dimethylphenyl group, which enhances lipophilicity.
Biological Activity
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a complex organic compound with significant biological activity, primarily due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H28ClN3O4S
- Molecular Weight : 478.0 g/mol
- CAS Number : 898406-72-9
The structure includes a piperidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its lipophilicity and potential bioavailability. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, particularly within the central nervous system (CNS) .
This compound is believed to interact with various neurotransmitter receptors and enzymes:
- Serotonin Receptors : The compound shows potential in modulating serotonin pathways, which are critical in mood regulation and psychiatric disorders.
- Cholinergic System : It may inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in cholinergic neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function .
Biological Activity and Pharmacological Applications
Research indicates that this compound exhibits various pharmacological properties:
- Neuroprotective Effects : Preliminary studies suggest that it may protect against neurodegeneration by modulating cholinergic signaling pathways. This is particularly relevant for conditions like Alzheimer's disease .
- Antidepressant Potential : Due to its ability to influence serotonin pathways, it may serve as a candidate for developing antidepressant therapies .
- Anti-inflammatory Properties : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .
Study on Cholinergic Activity
A study evaluated the inhibitory effects of various oxalamide derivatives on AChE and BuChE. This compound demonstrated significant inhibition with an IC50 value indicating strong selectivity towards BuChE compared to AChE .
Compound | IC50 (µM) | Selectivity Ratio |
---|---|---|
This compound | 5.07 | >19.72 |
Donepezil | 10.25 | 1 |
Neuroprotective Study
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by standard behavioral tests. The compound's mechanism was attributed to enhanced cholinergic activity and reduced oxidative stress markers .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis involves three key stages: (i) preparation of the piperidine-sulfonyl intermediate via nucleophilic substitution of 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in DMF at 60°C), (ii) coupling of the intermediate with ethyl oxalate using oxalyl chloride in anhydrous dichloromethane, and (iii) final amidation with 2,3-dimethylaniline in the presence of HOBt/EDC coupling agents. Yield optimization requires strict anhydrous conditions, controlled temperature (±2°C), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ ≈ 525.6 Da) and purity (>95%).
- ¹H/¹³C NMR : Key signals include the sulfonyl piperidine protons (δ 3.2–3.8 ppm) and aromatic protons from the 2,3-dimethylphenyl group (δ 6.8–7.1 ppm).
- FT-IR : Peaks at 1670–1690 cm⁻¹ (oxalamide C=O stretch) and 1150–1170 cm⁻¹ (sulfonyl S=O stretch).
- X-ray crystallography (if crystalline): Resolves stereochemistry of the piperidine ring .
Q. What in vitro assays are recommended for initial screening of biological activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against serine proteases (e.g., trypsin-like enzymes) due to the sulfonyl group’s electrophilic properties. Use fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) in buffer (pH 7.4, 37°C).
- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure.
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., dopamine D₂ receptor) given the piperidine moiety’s affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Replace the 4-chlorophenylsulfonyl group with 4-fluorophenyl or methylsulfonyl analogs to evaluate steric/electronic effects on enzyme inhibition.
- Side-chain variations : Substitute the 2,3-dimethylphenyl group with ortho/meta-substituted aromatics (e.g., 2-fluorophenyl) to probe hydrophobic pocket interactions.
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayer) of derivatives. Use molecular docking (AutoDock Vina) to predict binding modes to off-targets (e.g., cytochrome P450 isoforms) .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Dose calibration : Compare free plasma concentrations (via LC-MS/MS) with in vitro IC₅₀ values to assess bioavailability limitations.
- Metabolite identification : Incubate the compound with liver S9 fractions (human/rodent) to detect active/inactive metabolites.
- Tissue distribution studies : Use radiolabeled (¹⁴C) compound in rodents to quantify accumulation in target organs (e.g., brain for CNS targets) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast logP (<3 for blood-brain barrier penetration), polar surface area (<90 Ų for oral bioavailability).
- MD simulations : Run 100-ns trajectories (GROMACS) to assess compound stability in lipid bilayers, focusing on sulfonyl-piperidine flexibility.
- CYP inhibition profiling : Employ DeepCYP or FAME models to prioritize derivatives with low CYP3A4/2D6 inhibition risk .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Sulfonamides and Oxalamides
Key Structural Features
- Piperidine Position : The compound’s piperidin-2-yl group distinguishes it from fentanyl derivatives (e.g., W-18 and W-15), which are 2-phenylethyl-2-piperidinyl sulfonamides . The 2-position substitution may influence receptor binding compared to 4-piperidinyl analogs like fentanyl.
- Sulfonyl Group : The 4-chlorophenyl sulfonyl moiety is shared with W-18 and W-15, which are associated with opioid receptor activity. However, the oxalamide backbone diverges functionally, suggesting different targets .
Oxalamide Derivatives
Compounds from (e.g., 8–11 ) share the N1-(4-chlorophenyl)oxalamide core but differ in N2 substituents, such as thiazolyl-methyl groups. These derivatives exhibit high purity (>95%) and molecular weights (~423–437 Da), comparable to the target compound .
Table 1: Structural Comparison of Selected Oxalamides
Substituent Effects on Physicochemical Properties
- Sulfonyl vs. Thiazolyl : The sulfonyl group in the target may enhance hydrogen bonding with enzymes, whereas thiazolyl groups (e.g., 8 ) could engage in π-π stacking interactions .
Functional Comparison with Pharmacologically Active Analogs
Enzyme Inhibition Potential
- Acetylcholinesterase (AChE) Inhibitors : ’s sulfanyl acetamide derivatives with 1,3,4-oxadiazole cores show moderate AChE inhibition. The target’s sulfonyl group may similarly interact with catalytic sites, though its oxalamide backbone could alter binding kinetics .
- Antibacterial Activity: Quinolone-piperazine hybrids () exhibit MIC values of 0.17–3.5 µg/mL against bacterial strains. While the target lacks a quinolone core, its piperidine sulfonyl group may confer distinct antibacterial properties .
Table 2: Pharmacological Activity of Analogous Compounds
Metabolic Stability and Toxicity
- Trifluoromethyl Groups : Biopharmacule’s N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide () highlights the use of trifluoromethyl groups to resist oxidative metabolism. The target’s 4-chlorophenyl sulfonyl group may similarly enhance stability but could pose toxicity risks due to halogen accumulation .
- Hydroxyl vs. Methyl Groups : Hydroxylated analogs (e.g., 117 ) may undergo faster Phase II metabolism compared to the target’s dimethylphenyl group, which could prolong half-life .
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-6-5-8-21(17(16)2)26-23(29)22(28)25-14-13-19-7-3-4-15-27(19)32(30,31)20-11-9-18(24)10-12-20/h5-6,8-12,19H,3-4,7,13-15H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZHFMIKYMVKRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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